2-Aminononanoic acid
Overview
Description
2-Aminononanoic acid is an organic compound with the molecular formula C₉H₁₉NO₂. It is a type of amino acid, specifically a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminononanoic acid can be synthesized through various methods. One common approach involves the reduction of proline with borane. This method typically requires the use of solvents such as methanol or ethanol and is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the catalytic hydrogenation of appropriate precursors. The use of catalysts like palladium on carbon can facilitate the reduction reactions needed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 2-Aminononanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nonanoic acid derivatives, while reduction can produce various amines .
Scientific Research Applications
2-Aminononanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound serves as a buffer in biochemical and molecular biology experiments.
Medicine: Research into its potential therapeutic uses is ongoing, particularly in the development of antimicrobial peptides.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-aminononanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors. The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
2-Aminooctanoic acid: Another amino acid with a similar structure but an eight-carbon chain.
Nonanoic acid: A nine-carbon fatty acid without the amino group.
2-Aminodecanoic acid: A ten-carbon amino acid with similar properties
Uniqueness: 2-Aminononanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
2-aminononanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPFOKXICYJJSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-35-7 | |
Record name | 5440-35-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminononanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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